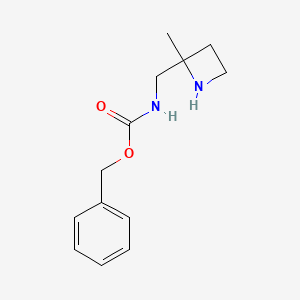![molecular formula C10H12N2O B12827513 6-Propoxy-1H-benzo[d]imidazole](/img/structure/B12827513.png)
6-Propoxy-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propoxy-1H-benzo[d]imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a propoxy group attached to the sixth position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-phenylenediamine with propoxy-substituted carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often involve heating the mixture to promote cyclization and formation of the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions: 6-Propoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydro-6-Propoxy-1H-benzo[d]imidazole.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-Propoxy-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 6-Propoxy-1H-benzo[d]imidazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can include DNA synthesis, protein kinases, and other critical cellular processes.
類似化合物との比較
1H-Benzimidazole: The parent compound without the propoxy group.
2-Methyl-1H-benzimidazole: A methyl-substituted derivative.
5,6-Dimethyl-1H-benzimidazole: A dimethyl-substituted derivative.
Uniqueness: 6-Propoxy-1H-benzo[d]imidazole is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other benzimidazole derivatives.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
6-propoxy-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-2-5-13-8-3-4-9-10(6-8)12-7-11-9/h3-4,6-7H,2,5H2,1H3,(H,11,12) |
InChIキー |
ODUZTYPOZMJGGM-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC2=C(C=C1)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



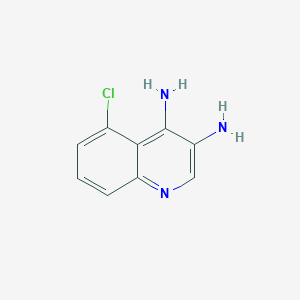

![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
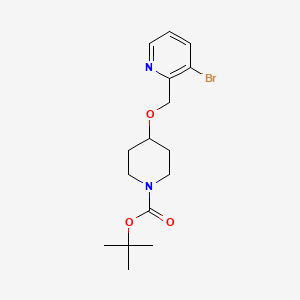
![(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12827475.png)

![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)
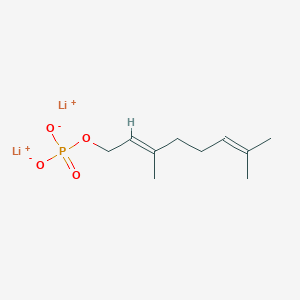
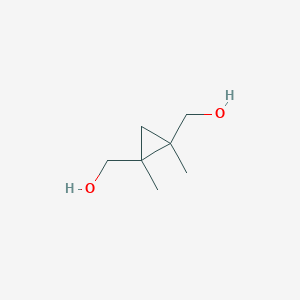
![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)
